2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-methylbenzoate
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Overview
Description
2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-methylbenzoate is a complex organic compound characterized by its unique structure, which includes bromine atoms and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-methylbenzoate typically involves multiple steps, starting with the bromination of a phenol derivative. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for bromination and advanced purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-methylbenzoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, acetic anhydride, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-methylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-methylbenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on proteins, potentially inhibiting or modifying their activity . Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-(bromomethyl)phenol: Similar in structure but lacks the diphenylacetamido group.
2,4-Dibromo-6-[(cyclohexyl-methyl-amino)methyl]aniline: Contains a different amine group, leading to different reactivity and applications.
Uniqueness
The uniqueness of 2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-methylbenzoate lies in its combination of bromine atoms and the diphenylacetamido group, which confer specific chemical properties and potential for diverse applications .
Properties
Molecular Formula |
C31H25Br2N3O4 |
---|---|
Molecular Weight |
663.4 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-[(2,2-diphenylacetyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C31H25Br2N3O4/c1-20-9-8-14-23(15-20)31(39)40-29-24(16-25(32)17-26(29)33)18-35-36-27(37)19-34-30(38)28(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-18,28H,19H2,1H3,(H,34,38)(H,36,37)/b35-18+ |
InChI Key |
CBSPXPCRCWHQPZ-MWBNBJEGSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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